(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine is a compound that features a thiophene ring and a trifluoromethyl-substituted phenyl group
Vorbereitungsmethoden
The synthesis of (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine typically involves the condensation of thiophene-2-carbaldehyde with 2-trifluoromethyl aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to scale up the synthesis efficiently .
Analyse Chemischer Reaktionen
(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. .
Wissenschaftliche Forschungsanwendungen
(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of sensors and other materials due to its unique electronic properties .
Wirkmechanismus
The mechanism of action of (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Molecular docking studies have shown that the compound can interact with DNA gyrase, suggesting its potential as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine include:
(E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide: This compound also features a thiophene ring and has been studied for its crystal structure and biological activity.
Methyl-N-[1-(thiophen-2-yl)propylidene]hydrazine-carbodithioate: This compound has a similar thiophene moiety and has been investigated for its structural properties.
2-Cyano-N’-(1-(thiophen-2-yl)ethylidene)-3-p-tolylacrylohydrazide: This compound is another thiophene derivative with potential antitumor and free radical scavenging activities.
Eigenschaften
Molekularformel |
C13H10F3NS |
---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
1-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]ethanimine |
InChI |
InChI=1S/C13H10F3NS/c1-9(12-7-4-8-18-12)17-11-6-3-2-5-10(11)13(14,15)16/h2-8H,1H3 |
InChI-Schlüssel |
JWFZCCROOBNXPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.